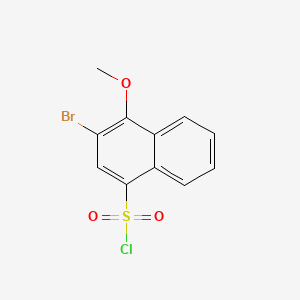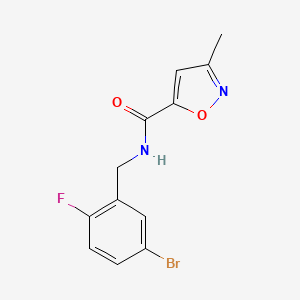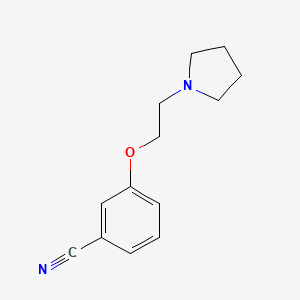![molecular formula C16H15N3O5 B14911887 N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B14911887.png)
N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is a Schiff base derivative, which is characterized by the presence of an imine group (C=N) formed by the condensation of an aldehyde or ketone with a primary amine. The compound has been studied for its optical properties, making it a candidate for applications in optoelectronics and other advanced materials.
Preparation Methods
The synthesis of N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.
Synthetic Route:
- Dissolve 2,4-dimethoxybenzaldehyde and 3-nitrobenzohydrazide in methanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold methanol.
- Recrystallize the product from ethanol to obtain pure N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide.
Chemical Reactions Analysis
N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and methoxy derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the formation of amino derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or other nucleophiles, leading to the formation of hydroxyl or other substituted derivatives.
Scientific Research Applications
N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide has been explored for various scientific research applications:
Optoelectronics: Due to its nonlinear optical properties, the compound is used in the development of optoelectronic devices such as optical switches and modulators.
Biological Studies:
Material Science: The compound is used in the synthesis of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide involves its interaction with various molecular targets. The compound exhibits nonlinear optical behavior due to the presence of conjugated π-electron systems, which interact with electromagnetic fields. This interaction leads to phenomena such as second harmonic generation and optical limiting .
Comparison with Similar Compounds
N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide can be compared with other Schiff base derivatives, such as:
N’-(2,4-Dimethoxybenzylidene)benzohydrazide: Similar in structure but lacks the nitro group, resulting in different optical and electronic properties.
N’-(2,4-Dimethoxybenzylidene)hexanohydrazide: Contains a longer aliphatic chain, affecting its solubility and reactivity.
(E)-2-(2,4-Dimethoxybenzylidene)thiosemicarbazone: Contains a thiosemicarbazone group, which imparts different biological activities and chemical reactivity.
N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide stands out due to its unique combination of methoxy and nitro groups, which contribute to its distinct optical and electronic properties.
Properties
Molecular Formula |
C16H15N3O5 |
|---|---|
Molecular Weight |
329.31 g/mol |
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C16H15N3O5/c1-23-14-7-6-12(15(9-14)24-2)10-17-18-16(20)11-4-3-5-13(8-11)19(21)22/h3-10H,1-2H3,(H,18,20)/b17-10+ |
InChI Key |
JWQDSMLYOVWWCV-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{5-[(E)-2-nitroethenyl]furan-2-yl}benzoic acid](/img/structure/B14911825.png)




![N-(4-fluorophenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14911856.png)






